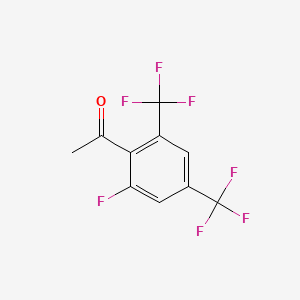

2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone

Description

2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone (CAS 1184485-21-9) is a fluorinated aromatic ketone characterized by a fluorine substituent at the 2' position and two trifluoromethyl (-CF₃) groups at the 4' and 6' positions of the acetophenone backbone.

Properties

IUPAC Name |

1-[2-fluoro-4,6-bis(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F7O/c1-4(18)8-6(10(15,16)17)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFMZERKIQUOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901222450 | |

| Record name | 1-[2-Fluoro-4,6-bis(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901222450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-58-3 | |

| Record name | 1-[2-Fluoro-4,6-bis(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Fluoro-4,6-bis(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901222450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation of Pre-Functionalized Aromatic Precursors

- Starting Material: 2-fluoro-4,6-bis(trifluoromethyl)benzene or its halogenated derivatives.

- Reagents: Acetyl chloride or acetic anhydride as the acylating agent; aluminum chloride (AlCl3) or other Lewis acids as catalysts.

- Conditions:

- Anhydrous environment to prevent hydrolysis of reagents.

- Controlled temperature (0–50 °C) to optimize yield and minimize side reactions.

- Mechanism: Electrophilic aromatic substitution where the acetyl group is introduced onto the aromatic ring. The electron-withdrawing trifluoromethyl and fluoro substituents direct the acylation to the desired position.

Halogenation Followed by Acylation

- Step 1: Halogenation (e.g., bromination) of 2-fluoro-4,6-bis(trifluoromethyl)acetophenone precursors using reagents such as pyridine hydrobromide perbromide under mild conditions.

- Step 2: Friedel-Crafts acylation of the halogenated intermediate to introduce the acetyl group.

- Optimization: Reaction times of 24–48 hours at room temperature in dichloromethane solvent have been reported to provide good selectivity and yield.

Use of Continuous Flow Reactors in Industrial Scale

- Industrial synthesis may employ continuous flow technology to enhance reaction control, improve heat and mass transfer, and ensure consistent product quality.

- Flow reactors allow precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry, which is critical for fluorinated aromatic ketones prone to side reactions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl3), Lewis acids | Catalyzes Friedel-Crafts acylation |

| Solvent | Anhydrous dichloromethane or chloroform | Prevents hydrolysis |

| Temperature | 0–50 °C | Lower temperatures favor selectivity |

| Reaction Time | 2–24 hours | Depends on scale and method |

| Workup | Quenching with water or sodium bicarbonate | Removes catalyst and neutralizes acid |

| Purification | Recrystallization or column chromatography | Ethyl acetate/hexane gradient commonly used |

Analytical Characterization of Intermediates and Final Product

- NMR Spectroscopy:

- $$^{1}H$$ NMR to identify aromatic protons (δ 6.8–7.5 ppm).

- $$^{13}C$$ NMR to confirm carbonyl carbon (~190–210 ppm) and aromatic carbons.

- FT-IR Spectroscopy:

- Strong C=O stretch near 1680 cm⁻¹.

- C-F stretches between 1000–1300 cm⁻¹.

- Mass Spectrometry:

- Molecular ion peak corresponding to the molecular weight (~246 g/mol for this compound).

- X-ray Crystallography:

- Used to confirm molecular structure and substitution pattern when crystals are available.

Research Findings and Notes on Preparation

- The electron-withdrawing trifluoromethyl groups significantly influence regioselectivity in electrophilic substitution reactions, favoring acylation at specific ring positions.

- The presence of the fluoro substituent can stabilize intermediates and affect reaction kinetics, often requiring careful temperature and catalyst control.

- Enantioselective synthesis methods have been explored for related acetophenone derivatives, using chiral catalysts and ligands, though specific enantioselective routes for this compound are less reported.

- Scale-up challenges include catalyst recovery, solvent choice, and controlling side reactions such as polyacylation or halogenation at undesired sites. Continuous flow methods offer promising solutions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-fluoro-4,6-bis(trifluoromethyl)benzene | Acetyl chloride, AlCl3 | Anhydrous, 0–50 °C, 2–24 h | High regioselectivity, straightforward | Sensitive to moisture, harsh catalyst |

| Halogenation + Acylation | Halogenated aromatic precursors | Pyridine hydrobromide perbromide, acetyl chloride | Room temp, 24–48 h | Controlled substitution | Longer reaction times |

| Continuous Flow Synthesis | Same as above | Same as above | Flow reactor optimized | Scalable, consistent quality | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4’,6’-bis(trifluoromethyl)acetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of acetophenone have been evaluated for their cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) protocols have shown that certain fluorinated acetophenones can inhibit tumor growth effectively, suggesting potential applications in cancer therapeutics .

Antimicrobial Properties

Fluorinated compounds often display enhanced antimicrobial activity. Research indicates that 2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone could serve as a precursor for developing novel antimicrobial agents. The presence of fluorine enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against bacterial and fungal strains .

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in multiple synthetic pathways, including:

- Formation of Triazole Derivatives : This compound can be utilized to synthesize triazole fungicides, which are crucial in agricultural applications .

- Catalytic Reactions : It has been employed in asymmetric transfer hydrogenation reactions, where it acts as a substrate for producing chiral alcohols with high enantioselectivity .

Liquid Crystals and Dyes

The unique electronic properties of this compound make it suitable for applications in liquid crystal displays (LCDs) and dye formulations. The fluorinated groups enhance thermal stability and optical properties, making these compounds valuable in advanced materials research .

Comprehensive Data Table

| Application Area | Specific Use Case | Benefits/Advantages |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | High efficacy against cancer cell lines |

| Antimicrobial agents | Enhanced penetration through microbial membranes | |

| Organic Synthesis | Intermediate for triazole fungicides | Versatile synthetic pathway |

| Asymmetric transfer hydrogenation | High enantioselectivity | |

| Material Science | Liquid crystal displays | Improved thermal stability |

| Dyes | Enhanced optical properties |

Case Studies

- Anticancer Activity Evaluation : A study conducted by the NCI assessed the cytotoxic effects of fluorinated acetophenones on a panel of cancer cell lines, revealing significant inhibition rates, particularly against breast and lung cancer cells. The results indicated that modifications to the trifluoromethyl groups could enhance activity further .

- Synthesis of Triazole Fungicides : Research demonstrated the successful use of this compound as an intermediate in synthesizing triazole fungicides. The synthesis pathway was optimized to improve yield and reduce hazardous by-products, showcasing its industrial applicability .

- Material Development : Investigations into the use of this compound in liquid crystal technology highlighted its potential to improve display performance under varying temperatures, thus broadening its application scope within electronic devices .

Mechanism of Action

The mechanism by which 2’-Fluoro-4’,6’-bis(trifluoromethyl)acetophenone exerts its effects involves interactions with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Differences in Acetophenone Derivatives

2'-Fluoro-4'-hydroxyacetophenone (CAS 98619-07-9)

- Structure : Fluorine (2') and hydroxyl (-OH) at 4'.

- Molecular Weight : 154.13 g/mol.

- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the trifluoromethylated analog. This compound is more reactive in nucleophilic aromatic substitution (SNAr) due to the -OH group’s activating effect .

2'-Fluoro-4'-methoxyacetophenone (CAS 74457-86-6)

- Structure : Fluorine (2') and methoxy (-OCH₃) at 4'.

- Molecular Weight : 168.16 g/mol.

- Properties : The methoxy group provides moderate electron-donating effects, balancing reactivity between electrophilic and nucleophilic pathways. It is less polar than the hydroxy derivative but more stable under acidic conditions .

Target Compound vs. Hydroxy/Methoxy Analogs

| Property | 2'-F-4',6'-bis(CF₃)acetophenone | 2'-F-4'-OH-acetophenone | 2'-F-4'-OCH₃-acetophenone |

|---|---|---|---|

| Molecular Weight | ~290 (estimated) | 154.13 | 168.16 |

| Electron Effects | Strongly electron-withdrawing | Moderately activating | Mildly activating |

| Solubility | Low (high lipophilicity) | High (polar) | Moderate |

| Reactivity | Deactivated carbonyl for SNAr | Activated for SNAr | Moderate reactivity |

Functional Group Variations: Aldehyde and Amide Derivatives

2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde

- Structure : Aldehyde (-CHO) replaces the ketone (-COCH₃).

- Properties : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) but is more reactive and prone to oxidation than the ketone. The bis(trifluoromethyl) groups further stabilize the electrophilic aldehyde carbon .

2-Fluoro-4,6-bis(trifluoromethyl)benzamide

- Structure : Amide (-CONH₂) replaces the ketone.

- Properties : The amide group introduces hydrogen-bonding capability, increasing solubility in polar aprotic solvents. This derivative is less reactive in electrophilic substitutions but suitable for peptide coupling reactions .

Functional Group Comparison

| Application | Ketone (Target) | Aldehyde | Amide |

|---|---|---|---|

| Synthetic Utility | Grignard reactions, condensations | Nucleophilic additions | Peptide couplings |

| Stability | Stable under basic conditions | Oxidizes easily | Hydrolyzes under strong acid/base |

Trifluoromethylated Benzoic Acid Analog

3,5-Bis(trifluoromethyl)benzoic Acid (CAS 5505-16-8)

- Structure: Carboxylic acid (-COOH) replaces the acetophenone backbone.

- Properties: The carboxylic acid group enables salt formation and coordination chemistry. The bis(trifluoromethyl) groups enhance acidity (pKa ~1.5) compared to non-fluorinated analogs, making it a strong acid catalyst .

Key Contrast with Target Compound

- Reactivity : The carboxylic acid participates in acid-base reactions, while the ketone is inert to such processes.

Biological Activity

2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone (CAS No. 1017778-58-3) is a fluorinated acetophenone derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of two trifluoromethyl groups and a fluorine atom, which may enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and nucleic acids. The trifluoromethyl groups can influence the compound's lipophilicity and metabolic stability, potentially leading to enhanced bioactivity.

Target Interactions

Research indicates that similar compounds can bind to DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells. Additionally, these compounds may interact with various enzymes involved in metabolic pathways, thereby modulating their activity and influencing cellular processes.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : Initial studies suggest that fluorinated acetophenones may possess antimicrobial properties against various bacterial strains. However, specific data on the activity of this compound remains limited.

- Antitumor Effects : Compounds with similar structures have shown cytotoxic effects on cancer cells, indicating potential applications in cancer therapy. The mechanism often involves the induction of apoptosis through DNA damage.

- Neuroprotective Properties : Some derivatives have been evaluated for neuroprotective effects in cellular models of neurodegenerative diseases. The ability to modulate oxidative stress pathways suggests a potential role in protecting neuronal cells from damage .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key factors include:

- Solubility : The compound's solubility in various solvents (water, alcohols, ethers) affects its bioavailability and distribution within biological systems.

- Metabolism : The metabolic pathways involving this compound are likely influenced by the presence of fluorine atoms, which can alter enzyme interactions and stability.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of fluorinated acetophenones. For instance:

- Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated that certain fluorinated acetophenones exhibit significant cytotoxicity against cancer cell lines, suggesting that this compound may have similar effects .

- In Vivo Models : Animal studies are necessary to assess the therapeutic efficacy and safety profile of this compound. Preliminary results indicate that dosage plays a critical role in determining both therapeutic benefits and potential toxicity .

Data Summary Table

Q & A

Q. Experimental Design Tip :

- Use DFT calculations to map electron density and predict reactive sites.

- Optimize catalysts (e.g., bulky phosphine ligands for Pd) to mitigate steric effects .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Critical for identifying CF₃ and F substituents. Expected chemical shifts:

- ¹H NMR : Acetophenone methyl protons appear as a singlet at δ 2.6–2.8 ppm. Aromatic protons show splitting patterns dependent on substituent positions .

- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .

Q. Recommendation :

- Combine DFT with experimental screening (e.g., high-throughput chiral HPLC) to validate predictions .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability : Susceptible to hydrolysis under acidic/basic conditions due to electron-withdrawing groups. Store in inert atmosphere (N₂/Ar) at -20°C .

- Decomposition Risks : Exposure to moisture generates HF; use PTFE-lined containers .

- Handling : PPE (gloves, goggles) required; avoid contact with skin (H315/H319 hazards) .

Advanced: How does this compound compare to analogs (e.g., 3',5'-bis(trifluoromethyl)acetophenone) in pharmaceutical intermediate synthesis?

Methodological Answer:

- Reactivity Differences :

- Synthetic Utility :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.